

Application Note: A Validated HPLC Method for the Quantification of Fluticasone Furoate

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Compound of Interest

Compound Name: Cloticasone
Cat. No.: B569419

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Fluticasone furoate in bulk drug and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity, linearity, and precision. This document provides a comprehensive protocol for instrument setup, sample preparation, and data analysis, along with a summary of validation parameters as per the International Council for Harmonisation (ICH) guidelines. The presented method is suitable for routine quality control and stability testing of Fluticasone furoate.

Introduction

Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory properties.^{[1][2]} It is widely used in the treatment of various respiratory diseases, including asthma and allergic rhinitis.^[3] Accurate and precise quantification of Fluticasone furoate is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs).^[4] This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the determination of Fluticasone furoate.

Physicochemical Properties of Fluticasone Furoate

A thorough understanding of the physicochemical properties of Fluticasone furoate is essential for developing a successful HPLC method.

Property	Value	Reference
Molecular Formula	C ₂₇ H ₂₉ F ₃ O ₆ S	[1]
Molecular Weight	538.6 g/mol	[1]
Solubility	Insoluble in water, soluble in organic solvents like methanol and acetonitrile.	[4] [5]
UV Maximum (λ_{max})	Approximately 239 nm	[6]

Experimental Protocol

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Column: A C18 reversed-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 μm particle size) is recommended.[\[6\]](#)
- Software: Chromatography data acquisition and processing software.
- Chemicals and Reagents:
 - Fluticasone furoate reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Orthophosphoric acid (OPA) (AR grade)
 - Water (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions have been optimized for the quantification of Fluticasone furoate:

Parameter	Condition
Mobile Phase	Methanol and 0.1% Orthophosphoric Acid (OPA) in water (80:20 v/v)[6]
Flow Rate	0.9 mL/min[6]
Column Temperature	30°C[7]
Detection Wavelength	264 nm[6]
Injection Volume	10 µL
Run Time	Approximately 10 minutes

Preparation of Solutions

- Mobile Phase Preparation: Prepare a 0.1% OPA solution by adding 1 mL of orthophosphoric acid to 1000 mL of HPLC grade water. Mix 800 mL of methanol with 200 mL of the 0.1% OPA solution. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[6]
- Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Fluticasone furoate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 5-25 µg/mL.[8][9]

Sample Preparation

For the analysis of a pharmaceutical formulation (e.g., nasal spray), accurately transfer a volume of the formulation equivalent to a known amount of Fluticasone furoate into a volumetric flask. Dilute with the mobile phase to achieve a final concentration within the

calibration range. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 μm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines (Q2(R1)) to ensure its suitability for the intended purpose.[\[6\]](#)[\[8\]](#) The validation parameters are summarized below:

Validation Parameter	Result
System Suitability	Tailing factor for the Fluticasone furoate peak should not be more than 1.5. Theoretical plates should not be less than 2000. [8] [9]
Specificity	The method demonstrated good specificity with no interference from common excipients.
Linearity	The method was found to be linear over the concentration range of 5-25 $\mu\text{g}/\text{mL}$ with a correlation coefficient (r^2) of ≥ 0.999 . [8]
Precision (%RSD)	Repeatability and intermediate precision were found to be less than 2%. [7]
Accuracy (% Recovery)	The mean recovery was between 98.0% and 102.0%. [9]
Limit of Detection (LOD)	0.7 $\mu\text{g}/\text{mL}$ [8]
Limit of Quantification (LOQ)	2.12 $\mu\text{g}/\text{mL}$ [8]
Robustness	The method was found to be robust with respect to small, deliberate variations in flow rate and mobile phase composition. [9]

Data Presentation

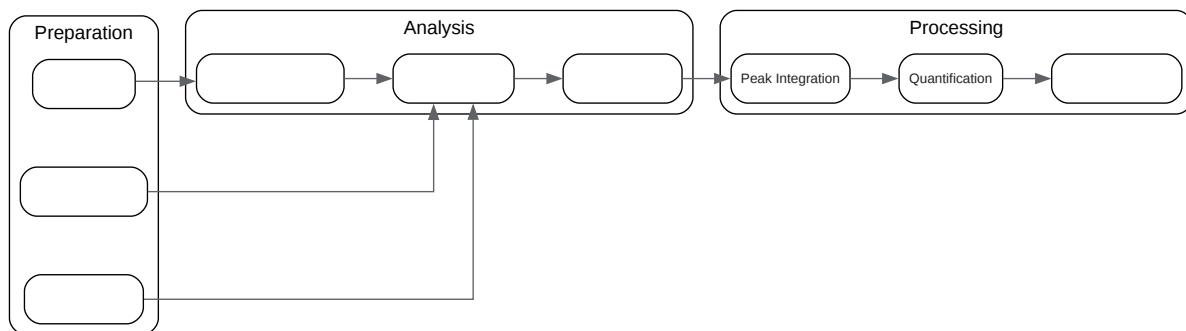
Table 1: System Suitability Results

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 1.5	1.1
Theoretical Plates	≥ 2000	5800
%RSD of Peak Area (n=6)	$\leq 2.0\%$	0.8%

Table 2: Linearity Data

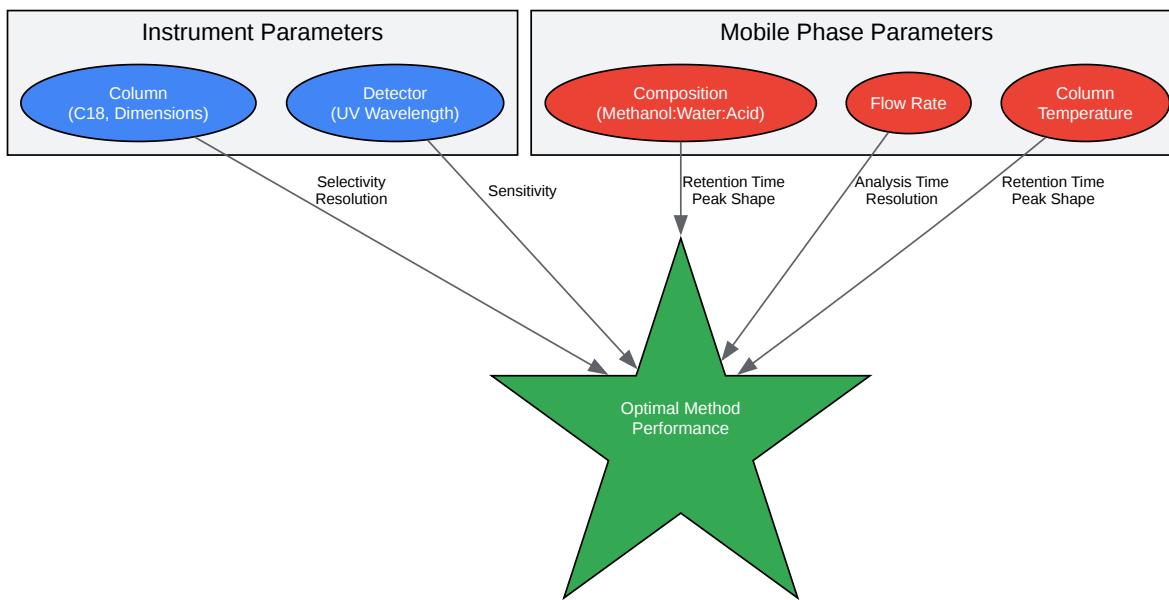
Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)
5	152345
10	305123
15	458976
20	612345
25	765432
Correlation Coefficient (r^2)	0.9995

Visualizations



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Caption: Experimental workflow for HPLC analysis of Fluticasone furoate.

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